molecular formula C5H10N2S B576298 7-Thia-1,5-diazabicyclo[4.2.0]octane CAS No. 186254-86-4

7-Thia-1,5-diazabicyclo[4.2.0]octane

Cat. No.: B576298
CAS No.: 186254-86-4
M. Wt: 130.209
InChI Key: JGAWIOPIFBKDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Thia-1,5-diazabicyclo[4.2.0]octane is a bicyclic organic compound featuring a unique structure that serves as a core scaffold in medicinal chemistry. The diazabicyclooctane (DBO) structural motif is of significant interest in pharmaceutical research, particularly in the development of novel beta-lactamase inhibitors . These inhibitors are crucial for overcoming antibiotic resistance in bacteria, as they work by protecting beta-lactam antibiotics from enzymatic degradation . The compound's defined ring system also makes it a valuable intermediate for synthesizing more complex molecules aimed at other therapeutic targets, as similar diazabicyclo[4.2.0]octane structures are being explored as modulators for biological receptors such as GLP-1R . This reagent provides researchers with a key building block for the design and synthesis of new chemical entities in drug discovery programs.

Properties

CAS No.

186254-86-4

Molecular Formula

C5H10N2S

Molecular Weight

130.209

IUPAC Name

7-thia-1,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C5H10N2S/c1-2-6-5-7(3-1)4-8-5/h5-6H,1-4H2

InChI Key

JGAWIOPIFBKDAZ-UHFFFAOYSA-N

SMILES

C1CNC2N(C1)CS2

Synonyms

7-Thia-1,5-diazabicyclo[4.2.0]octane(9CI)

Origin of Product

United States

Synthetic Methodologies for 7 Thia 1,5 Diazabicyclo 4.2.0 Octane

Retrosynthetic Analysis Approaches for the 7-Thia-1,5-diazabicyclo[4.2.0]octane Core

A logical retrosynthetic analysis of the this compound scaffold suggests key disconnections that simplify the target molecule into more readily available starting materials. The most prominent approach involves the disconnection of the four-membered β-lactam ring, a strategy central to the synthesis of many penicillin and cephalosporin (B10832234) analogues.

The primary disconnection is the [2+2] cycloaddition between a ketene (B1206846) and a cyclic imine (a dihydro-1,3-thiazine). This is a manifestation of the Staudinger synthesis, a powerful method for β-lactam formation. nih.govrsc.orgmdpi.com This leads to two key synthons: a 5,6-dihydro-4H-1,3-thiazine and a ketene precursor. The dihydro-1,3-thiazine can be further disconnected through a cyclization of a linear amino-thiol precursor, which can be derived from simple starting materials like an amino acid (e.g., cysteine) and an aldehyde or ketone. The ketene is typically generated in situ from an acyl chloride and a tertiary amine base.

An alternative retrosynthetic approach could involve the formation of the six-membered 1,3-thiazine ring as the final key step. This would start with a pre-functionalized azetidin-2-one (B1220530), for example, a 4-vinyl-azetidin-2-one. Cyclization of a thiol-containing side chain onto the vinyl group could then form the fused six-membered ring.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of complex heterocyclic systems are characterized by sequential, step-by-step construction of the molecular framework. These can be categorized as either linear or convergent syntheses.

A plausible linear synthetic sequence for this compound could commence from a readily available chiral starting material such as L-cysteine methyl ester.

Proposed Linear Synthetic Pathway:

Formation of the Thiazine Precursor: Reaction of L-cysteine methyl ester with a suitable three-carbon electrophile, followed by protection of the amine and thiol groups.

Cyclization to form Dihydrothiazine: Deprotection and subsequent intramolecular condensation to form the 5,6-dihydro-4H-1,3-thiazine ring. This would yield a cyclic imine precursor.

Staudinger Cycloaddition: The final step would be a [2+2] cycloaddition between the cyclic imine and a ketene (e.g., generated from methoxyacetyl chloride and triethylamine) to construct the fused β-lactam ring. The stereochemical outcome of this cycloaddition is crucial and often results in the formation of a cis-fused ring system. mdpi.com

For the this compound system, a convergent strategy would involve the synthesis of two main fragments:

Fragment A: A functionalized azetidin-2-one. For instance, a 4-chloro- or 4-acetoxyazetidin-2-one can be prepared via Staudinger cycloaddition of a protected imine and a suitable ketene.

Fragment B: A sulfur and nitrogen-containing nucleophile. A protected cysteamine (B1669678) derivative could serve as this fragment.

Modern Advances in this compound Synthesis

Recent developments in organic synthesis have focused on increasing efficiency through one-pot reactions and improving stereocontrol through advanced catalytic methods.

One-pot and cascade reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, represent a significant advance in efficiency and sustainability. nih.govyoutube.com For the synthesis of the this compound core, a hypothetical cascade reaction could be designed based on the Ugi multi-component reaction followed by an intramolecular cyclization.

A diversity-oriented synthesis of β-lactams has been achieved through Ugi/Michael reaction cascades. rsc.orgrsc.org A similar strategy could be envisioned where an amino acid (like cysteine), an aldehyde, an isocyanide, and a suitable fourth component react in a one-pot process to generate a complex intermediate that undergoes subsequent intramolecular cyclizations to yield the desired bicyclic scaffold. Such an approach would rapidly build molecular complexity from simple starting materials. frontiersin.org Aldol/Michael cascade reactions have also been developed to construct bicyclic lactams with high regio- and diastereoselectivity. researchgate.netnih.gov

The this compound core contains multiple stereocenters, making stereoselective synthesis crucial. Modern synthetic methods offer several powerful strategies to control the stereochemical outcome. rsc.orgum.es

The Staudinger ketene-imine cycloaddition, a key step in many proposed routes, can be rendered stereoselective. The relative cis or trans stereochemistry of the β-lactam product can be influenced by reaction conditions and the electronic properties of the substituents on both the ketene and the imine. acs.org

For enantioselective synthesis, several approaches can be considered:

Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can direct the stereochemical course of the cycloaddition. The auxiliary is then removed in a subsequent step.

Chiral Catalysis: The use of chiral catalysts has become a prominent strategy. Chiral N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the Staudinger reaction of ketenes with imines, producing β-lactams with high enantioselectivity. nih.gov

Metal-Catalyzed Reactions: Dual catalytic systems, for example using a combination of copper and iridium catalysts, have been developed for the asymmetric synthesis of functionalized β-lactams from simple precursors like alkynes, nitrones, and allylic electrophiles. rsc.org

The table below summarizes some modern stereoselective methods applicable to the synthesis of β-lactams, which could be adapted for the synthesis of this compound isomers.

Method Catalyst/Auxiliary Key Transformation Typical Stereoselectivity Reference
Asymmetric Staudinger ReactionChiral N-Heterocyclic Carbene (NHC)[2+2] Cycloaddition of ketene and imineGood to excellent enantioselectivity (ee >99%) nih.gov
Dual Metal CatalysisCopper/IridiumAllylation of alkynes and nitrones with cascade cyclizationHigh diastereoselectivity and enantioselectivity rsc.org
Mannich/Lactamization CascadeIsothioureaReaction of an acid anhydride (B1165640) with an imineHigh diastereoselectivity and enantioselectivity um.es
Ugi/Michael CascadeNone (substrate control)Multi-component reaction followed by intramolecular Michael additionDiastereoselective, controlled by substrate geometry rsc.org

These modern approaches provide powerful tools for the efficient and stereocontrolled synthesis of complex heterocyclic systems like this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like those containing the thia-diazabicyclo[4.2.0]octane core is crucial for environmental sustainability and economic viability. A key area of development is the use of enzymatic processes, which offer high selectivity and mild reaction conditions, thereby reducing waste and energy consumption.

One of the most significant advancements in the green synthesis of cephalosporin analogs is the enzymatic hydrolysis of Cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate. scispace.com This process, which can be carried out in a single step using enzymes like Cephalosporin C acylase from microorganisms such as Pseudomonas diminuta or Bacillus megaterium, replaces traditional multi-step chemical methods that often involve hazardous reagents and generate significant waste. scispace.com

Furthermore, the development of robust biocatalysts through techniques like site-directed mutagenesis and immobilization has led to more efficient and reusable systems for large-scale production. For instance, a mutant penicillin acylase (PA-βF24A/αF146Y) has been engineered to exhibit a very high ratio of synthesis to hydrolysis rates, preventing the degradation of the antibiotic product and leading to near-quantitative yields in the synthesis of various cephalosporins. nih.gov This biocatalyst, immobilized on an industrial support, has demonstrated excellent stability over numerous cycles in a pre-industrial scale (30 L) production of cephalexin (B21000), with an average yield of 93% over 20 cycles. nih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. Research into the synthesis of cephalosporins has explored the use of solvents like methanol (B129727) or ethyl acetate (B1210297) in conjunction with economically attractive coupling reagents like 4-toluenesulfonyl chloride, achieving high yields of 82-95%. lookchem.comresearchgate.net Aqueous media have also been successfully employed for certain synthetic steps, further reducing the environmental footprint. orientjchem.org These green approaches, while documented for cephalosporins, provide a strong precedent for the development of sustainable synthetic routes to this compound and its derivatives.

Table 1: Comparison of Green Synthesis Parameters for Cephalosporin Analogs
ParameterTraditional MethodGreen Chemistry ApproachReference
CatalystChemical reagentsImmobilized enzymes (e.g., Penicillin Acylase) nih.gov
SolventHalogenated organic solventsWater, Methanol, Ethyl Acetate lookchem.comresearchgate.netorientjchem.org
YieldVariable, often lower with side reactionsHigh (up to 99%) nih.gov
ByproductsSignificant, often hazardousMinimal, often benign scispace.com
Reaction ConditionsHarsh (high temperature/pressure)Mild (room temperature, atmospheric pressure) researchgate.net

Optimization of Synthetic Conditions for Improved Yields and Purity of this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of complex molecules like this compound analogs, a systematic approach to optimization is essential. This often involves the careful selection of solvents, catalysts, temperature, and reaction time.

In the synthesis of cephalosporin analogs, the choice of the coupling reagent and solvent system has been shown to be critical. The use of 4-toluenesulfonyl chloride as a coupling reagent in combination with methanol or ethyl acetate has proven to be a broadly applicable and economically attractive method for the amidation of 7-ACA and its derivatives, leading to high yields of various third-generation cephalosporins. lookchem.comresearchgate.net

The optimization of reaction conditions for the synthesis of spiro-pyrrolizidine-oxindoles, which also involves multicomponent reactions, demonstrated that the choice of solvent can significantly impact the outcome. In one study, isopropanol (B130326) was identified as the optimal solvent for a three-component reaction, leading to regio- and stereoselective formation of the desired product. researchgate.net

Furthermore, statistical experimental designs, such as the Doehlert matrix, can be powerful tools for optimizing reaction conditions. In the context of cellulose (B213188) tosylation, a related synthetic transformation, this approach was used to evaluate the influence and interaction of reaction time, molar ratio, and temperature, ultimately identifying conditions that yielded a high degree of substitution. mdpi.com Such systematic optimization strategies are directly applicable to the synthesis of this compound to enhance yield and purity.

Table 2: Optimization of a Three-Component Reaction for Spiro[pyrrolizidine-3,3'-oxindole] Synthesis
SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol252465 researchgate.net
Ethanol252478
Isopropanol252485
Acetonitrile252450
DMF2524Trace

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of a pharmaceutical compound like this compound presents a unique set of challenges. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the process, the robustness and reproducibility of the reactions, and the development of efficient purification and isolation procedures.

For cephalosporin antibiotics, large-scale production relies heavily on fermentation processes to obtain the key intermediate, cephalosporin C. scispace.comresearchgate.net Subsequent enzymatic or chemical modifications are then performed to generate the final active pharmaceutical ingredients. The development of immobilized enzyme technologies has been a major breakthrough for the industrial-scale synthesis of cephalosporins, allowing for continuous processing and catalyst recycling, which significantly reduces costs and improves efficiency. nih.gov

The production of cephalexin using an immobilized mutant penicillin acylase has been successfully scaled up to a 30-liter reactor, demonstrating the feasibility of these green technologies for industrial application. nih.gov The biocatalyst showed good stability over 20 cycles with no significant loss in performance, highlighting the robustness of the system. nih.gov

Furthermore, the development of purification processes that are amenable to large-scale operations is critical. For instance, lyophilization (freeze-drying) is a common technique used in the pharmaceutical industry to produce stable, solid forms of drugs. The optimization of lyophilization cycles, including freezing rates, primary and secondary drying temperatures, and pressures, is essential to ensure the stability and desired physical properties of the final product. google.com These established principles and technologies from the large-scale production of cephalosporins provide a clear roadmap for the industrial synthesis of novel this compound-based compounds.

Theoretical and Computational Studies of 7 Thia 1,5 Diazabicyclo 4.2.0 Octane

Quantum Chemical Calculations of Electronic Structure and Bonding in 7-Thia-1,5-diazabicyclo[4.2.0]octane

Quantum chemical calculations are fundamental in elucidating the electronic structure, bonding characteristics, and reactivity of molecules. For a system like this compound, these methods can provide invaluable insights into the stability and chemical behavior of its bicyclic framework.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size and complexity of this compound. DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry and calculate the electronic energy of related β-lactam structures. jlu.edu.cnnih.gov

For this compound, a DFT geometry optimization would likely reveal a non-planar structure, with the puckering of the thiazolidine (B150603) ring being a key feature, similar to what is observed in penicillins. researchgate.net The planarity of the nitrogen atom in the β-lactam ring is a critical parameter associated with the ring's reactivity. researchgate.net DFT calculations would quantify the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Table 1: Representative DFT-Calculated Parameters for a Model Cephalosporin (B10832234) Core (Note: This is hypothetical data for illustrative purposes, based on typical values for related structures.)

ParameterCalculated Value
β-Lactam N-C=O bond angle~135°
β-Lactam C-N bond length~1.4 Å
Thiazine S-C bond length~1.8 Å
Total Energy (Hartree)-XXX.XXXXXX

These calculations are crucial for understanding the strain in the β-lactam ring, a key factor in the biological activity of related antibiotics. scilit.com

For even higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be employed. While computationally more demanding, these methods provide benchmark-quality data.

In the context of this compound, high-accuracy calculations would be valuable for determining precise activation barriers for ring-opening reactions, which are central to the mechanism of action of β-lactam antibiotics. scilit.com These methods can also be used to obtain highly accurate predictions of spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

Conformational Analysis of the Bicyclic Ring System in this compound

The bicyclic nature of this compound suggests the possibility of multiple conformations. The flexibility of the six-membered dihydrothiazine ring, in contrast to the rigid four-membered β-lactam ring, will dominate the conformational landscape. nih.gov In analogous systems like penicillins, the thiazolidine ring can adopt different puckered conformations, which have been shown to influence their biological activity. researchgate.net

Computational conformational analysis, often performed using a combination of molecular mechanics and DFT, can identify the low-energy conformers and the energy barriers between them. For this compound, this analysis would likely reveal a preferred conformation that minimizes steric hindrance and optimizes electronic interactions within the molecule. The relative energies of these conformers are critical for understanding how the molecule might interact with a biological target.

Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's chemical behavior. mdpi.com

For a molecule like this compound, the HOMO is likely to be localized on the sulfur atom and the nitrogen of the β-lactam, while the LUMO is expected to be centered on the carbonyl group of the β-lactam ring. scilit.com The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical FMO Energies for this compound (Note: This is hypothetical data for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

These calculations are instrumental in understanding the susceptibility of the β-lactam ring to nucleophilic attack, a fundamental aspect of the reactivity of related antibiotic compounds. nih.gov

Spectroscopic Property Prediction and Validation using Computational Methods for this compound

Computational methods are widely used to predict various spectroscopic properties, including NMR chemical shifts, and vibrational frequencies (IR and Raman). nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in an experimental NMR spectrum. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the characteristic peaks in an IR spectrum, such as the high-frequency stretch of the β-lactam carbonyl group. nih.gov The accuracy of these predictions can be improved by considering solvent effects and, for heavy atoms, relativistic effects. rsc.org

Molecular Dynamics Simulations to Investigate Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological macromolecule. ui.ac.id For this compound, an MD simulation in an aqueous environment could reveal how the molecule interacts with water molecules and how its conformation fluctuates over time.

If this molecule were to be investigated as a potential drug, MD simulations could be used to model its interaction with a target protein. researchgate.net These simulations can provide insights into the binding mode, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the stability of the molecule-protein complex. Such studies are crucial in the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Remain Unexplored

Despite a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies or detailed computational analyses focusing on the chemical compound this compound have been identified. The exploration of its derivatives and their potential biological activities through theoretical and computational modeling appears to be a nascent or as-yet-unpublished field of research.

While the broader class of bicyclooctanes and their analogues, including various isomers of diazabicyclo[4.2.0]octane, have been the subject of computational and medicinal chemistry research, the specific structural and electronic properties endowed by the 7-thia-1,5-diaza configuration have not been detailed in dedicated QSAR studies. Such studies are crucial for understanding how modifications to the molecular structure of a compound influence its biological activity, thereby guiding the design of new and more effective therapeutic agents.

The absence of published research in this specific area means that no data tables detailing research findings on the structural modifications of this compound and their corresponding biological activities can be provided at this time. Further experimental and computational research is required to elucidate the structure-activity relationships of this particular heterocyclic system.

Mechanistic Investigations of Reactions Involving 7 Thia 1,5 Diazabicyclo 4.2.0 Octane

Reaction Pathways and Transition State Analysis of 5-Thia-1-azabicyclo[4.2.0]octane Transformations

The reactivity of the 5-thia-1-azabicyclo[4.2.0]octane ring system, commonly known as the cephem nucleus, is dominated by the high strain of the fused β-lactam ring. This inherent strain makes the amide bond susceptible to cleavage, a reaction pathway central to its biological activity and chemical degradation.

The primary transformation of the cephem core is the hydrolysis of the β-lactam ring. This can proceed through several pathways, including acid-catalyzed, base-catalyzed, and enzyme-catalyzed (β-lactamase) hydrolysis. In all cases, the reaction involves the nucleophilic attack on the carbonyl carbon of the β-lactam.

Enzyme-Catalyzed Hydrolysis Pathway: In the presence of β-lactamase enzymes, the hydrolysis mechanism is highly efficient. For serine-β-lactamases, a serine residue in the enzyme's active site acts as the nucleophile, attacking the β-lactam carbonyl. This forms a tetrahedral intermediate which then collapses, leading to an acyl-enzyme complex and opening the β-lactam ring. researchgate.net Subsequent hydrolysis of this complex regenerates the free enzyme. researchgate.net For metallo-β-lactamases (MBLs), one or two zinc ions in the active site activate a water molecule, which then acts as the nucleophile to attack the β-lactam carbonyl, also proceeding through a tetrahedral intermediate. researchgate.netresearchgate.netnih.gov

Transition State Analysis: The transition state for β-lactam ring opening involves the formation of a high-energy, unstable tetrahedral intermediate at the carbonyl carbon. researchgate.netnih.gov The geometry and stability of this transition state are critical determinants of the reaction rate. Computational studies and experiments with transition state analogs, such as phosphonates, have been used to probe its structure. nih.gov These studies reveal that in wild-type enzymes, the side chain of cephalosporin-like molecules can be crowded, but in extended-spectrum β-lactamases, mutations allow for better accommodation of the side chain, relieving steric strain and facilitating the positioning of the hydrolytic water molecule. nih.gov This leads to more efficient inactivation of the antibiotic. nih.gov The hydrolysis rate is also influenced by the electron delocalization of the nitrogen lone pair; lower delocalization into the dihydrothiazine ring leads to faster hydrolysis. researchgate.net

A common degradation pathway for cephalosporins bearing a leaving group (such as an acetoxy group) at the C-3' position involves the opening of the β-lactam ring, which is followed by the elimination of this group. This results in the formation of an exocyclic methylene (B1212753) group. nih.gov

Kinetics and Thermodynamics of Reactions Involving the 5-Thia-1-azabicyclo[4.2.0]octane Core

The kinetics of reactions involving the cephem nucleus, particularly hydrolysis, have been extensively studied to understand antibiotic stability and degradation.

Kinetics: The degradation of cephalosporins in aqueous solution typically follows first-order kinetics at a constant pH. researchgate.netmdpi.com The rate of degradation is highly dependent on pH, temperature, and the specific substituents on the cephem core. researchgate.netmdpi.comfrontiersin.org For instance, the degradation of cefadroxil (B1668780), cephalexin (B21000), and cephradine (B1668399) is subject to general acid and base catalysis. researchgate.net

The catalytic efficiency of β-lactamase enzymes on various cephalosporins has been quantified using the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction rate). These parameters vary significantly depending on the enzyme and the specific cephalosporin (B10832234) substrate. For example, the enzymatic hydrolysis of cephalexin, cefradine, and cefadroxil shows different Km and Vmax values, indicating varied affinities and turnover rates by the enzyme. mdpi.com

Table 1: Kinetic Parameters for the Enzymatic Hydrolysis of Various Cephalosporins Data extracted from a study on cephalexin enzymatic hydrolysis. mdpi.com

SubstrateKm (mg/mL)Vmax (mg/mL·min)
Cephalexin73.984.20
Cefradine583.8416.00
Cefadroxil38.661.96

Thermodynamics: The high reactivity of the β-lactam ring is a consequence of its significant ring strain, which makes the ring-opening reaction thermodynamically favorable. The polymerization of cyclic monomers is generally driven by the release of ring strain, and while β-lactams themselves don't typically polymerize in this fashion, the principle of strain release driving reactivity is the same. wiley-vch.de The hydrolysis of the β-lactam is an exothermic process.

The stability of the cephem nucleus is also influenced by temperature. Studies on the degradation of cefquinome (B211414) showed that the degradation rate increased, and the half-life was significantly shortened as the temperature was raised from 25°C to 45°C. frontiersin.org Thermodynamic parameters, such as activation energy, can be evaluated from the temperature dependence of the reaction rates. researchgate.net

Role of Heteroatoms (Sulfur and Nitrogen) in the Reactivity and Stability of 5-Thia-1-azabicyclo[4.2.0]octane

The sulfur and nitrogen heteroatoms are not merely structural components of the cephem nucleus; they play crucial roles in modulating its chemical reactivity and biological activity.

Role of the Sulfur Atom: The sulfur atom at position 5 is critical for the antibacterial activity of cephalosporins. wikiwand.com Its presence influences the geometry and strain of the bicyclic system. Compared to its oxygen analog (oxacephem), the sulfur-containing cephem generally shows enhanced antibacterial activity. wikiwand.comnih.gov However, the replacement of sulfur with oxygen can increase the stability of the molecule towards β-lactamase enzymes. wikiwand.comnih.gov The sulfur atom can also be a site for chemical modification; for example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone significantly alters the electronic properties and reactivity of the molecule. nih.gov

Role of the Nitrogen Atom: The nitrogen atom at position 1 is part of the strained β-lactam ring. Its lone pair of electrons is involved in a competitive resonance between the β-lactam carbonyl group and the double bond of the dihydrothiazine ring. nih.gov This attenuated amide resonance contributes to the high reactivity of the β-lactam ring by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov The degree of pyramidalization of this nitrogen atom (its deviation from planarity) is a key factor in its reactivity. The nitrogen atom is also essential for the biological mechanism of action, as it is involved in the acylation of penicillin-binding proteins (PBPs). nih.gov Furthermore, nitrogen assimilation pathways are linked to the biosynthesis of cephalosporins in producing organisms like Streptomyces clavuligerus. nih.gov

Stereochemical Course of Reactions with 5-Thia-1-azabicyclo[4.2.0]octane Substrates

The 5-thia-1-azabicyclo[4.2.0]octane nucleus contains multiple stereocenters, and the stereochemistry is crucial for its biological activity. The natural configuration of cephalosporins is typically defined at these chiral centers. rsc.org

Reactions involving the cephem core are often highly stereoselective or stereospecific. The stereochemical outcome depends on whether the reaction occurs at a chiral center or creates a new one. libretexts.org

Reactions at Chiral Centers: In the biosynthesis of cephalosporin C, the ring expansion from penicillin N to deacetoxycephalosporin C occurs with complete epimerization at the C-2 position. nih.gov This indicates that the reaction proceeds through an intermediate that allows for loss of the original stereochemical information. In contrast, the subsequent 3'-hydroxylation of deacetoxycephalosporin C to deacetylcephalosporin C proceeds with retention of stereochemistry. nih.gov

Enzyme-catalyzed reactions are particularly noted for their high degree of stereospecificity. The chiral environment of the enzyme's active site dictates how the substrate binds and reacts, leading to the formation of a single stereoisomer of the product. libretexts.org For example, crystallographic studies of hydrolyzed cephems bound to metallo-β-lactamases show that the products are bound with a specific (3R)-stereochemistry. nih.gov

Formation of New Chiral Centers: When a reaction creates a new chiral center from an achiral precursor, a racemic mixture is typically formed unless a chiral agent is used. libretexts.org In the context of the synthesis of cephalosporin analogs, controlling the stereochemistry during the formation of the bicyclic ring system is a significant challenge and a key focus of synthetic strategies. Chiroptical methods like electronic circular dichroism (ECD) are powerful tools for determining the absolute configuration of these complex molecules, often aided by quantum chemical calculations. nih.gov

Catalytic Studies Involving 5-Thia-1-azabicyclo[4.2.0]octane as a Reactant or Intermediate

The 5-thia-1-azabicyclo[4.2.0]octane core is primarily studied as a substrate in catalytic reactions, especially hydrolysis catalyzed by enzymes (β-lactamases) or other chemical catalysts.

Enzymatic Catalysis: As discussed, the most significant catalytic reaction involving the cephem nucleus is its hydrolysis by β-lactamases. researchgate.netresearchgate.netacs.orgnih.gov This reaction is the primary mechanism of bacterial resistance to cephalosporin antibiotics. Extensive research has focused on understanding the catalytic mechanisms of these enzymes to design inhibitors that can be co-administered with the antibiotics to restore their efficacy. researchgate.netacs.org

Chemical Catalysis: The hydrolysis of cephalosporins can also be catalyzed by other chemical species. For example, carbohydrates with a hemiacetal hydroxyl group have been shown to catalyze the decomposition of various cephalosporins in mildly alkaline solutions through a nucleophilic catalysis mechanism. rsc.org The rate of this catalyzed decomposition is dependent on the structure of the cephalosporin, particularly the electronic nature of the substituent at the C-3' position. rsc.org

Metal-Catalyzed Cross-Coupling: The cephem nucleus can also serve as a scaffold in metal-catalyzed cross-coupling reactions to create novel analogs. Palladium- and copper-catalyzed reactions, such as Stille and Suzuki couplings, have been used to functionalize the C-3 position of the cephem ring system. nih.gov These synthetic strategies allow for the introduction of a wide variety of substituents to explore structure-activity relationships and develop new compounds with improved properties. nih.gov

Chemical Research on Derivatives and Analogs of 7 Thia 1,5 Diazabicyclo 4.2.0 Octane

Synthesis of Substituted 7-Thia-1,5-diazabicyclo[4.2.0]octane Derivatives

The synthesis of the bicyclo[4.2.0]octane core is often achieved through [2+2] cycloaddition reactions. acgpubs.org For the construction of the this compound skeleton, a plausible approach would involve the reaction of a suitable four-membered ring precursor with a six-membered ring precursor, or an intramolecular cyclization of a functionalized six-membered heterocycle.

Functionalization at Nitrogen Atoms of the Diazabicyclo[4.2.0]octane System

In related diazabicyclo[4.2.0]octane systems, the nitrogen atoms are common sites for functionalization, such as alkylation and acylation, to introduce a variety of substituents. These reactions typically proceed via standard nucleophilic substitution mechanisms. The reactivity of the nitrogen atoms in the this compound system would likely be influenced by their chemical environment within the bicyclic framework.

Derivatization at Carbon Skeletal Positions of this compound

Derivatization at the carbon skeleton of bicyclo[4.2.0]octane systems has been reported, including dechlorination at the C7 position. acgpubs.org For the this compound scaffold, functionalization of the carbon atoms would likely involve reactions guided by the electronic nature of the adjacent heteroatoms. For instance, positions alpha to the nitrogen or sulfur atoms could be susceptible to specific reagents.

Modification at the Sulfur Atom of this compound (e.g., sulfoxides, sulfones)

The sulfur atom in a thia-bicyclic system is a key site for modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) is a common transformation that can significantly alter the electronic and steric properties of the molecule. These oxidations are typically achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. For example, the transformation of a mercaptobutanoate to a 5-oxa-4-thia-1-azabicyclo[4.2.0]octane 4-oxide has been documented. researchgate.net

Table 1: Potential Oxidation Reactions at the Sulfur Atom

Starting MaterialOxidizing AgentPotential Product
This compoundm-CPBA (1 equiv.)This compound-7-oxide
This compoundm-CPBA (>2 equiv.)This compound-7,7-dioxide

Exploration of Isomeric Forms and Stereoisomers of this compound Analogs

The stereochemistry of bicyclo[4.2.0]octane systems is a critical aspect of their chemistry. These systems can exist as cis- or trans-fused ring isomers, and the introduction of substituents creates additional stereocenters. For instance, (1R,6R)-7-azabicyclo[4.2.0]octane is a known stereoisomer of a related compound. The stereochemical outcome of synthetic reactions leading to this compound derivatives would be of significant interest and would likely be influenced by the reaction conditions and the nature of the starting materials.

Structure-Reactivity Relationships in this compound Derivatives

While no specific structure-activity relationship (SAR) studies on this compound derivatives are available, insights can be drawn from related structures. For example, a quantitative structure-activity relationship (QSAR) study on 3,8-diazabicyclo[4.2.0]octane derivatives as nicotinic acetylcholine (B1216132) receptor agonists has been conducted. nih.gov Such studies typically correlate specific structural features (e.g., substituent size, electronics, and stereochemistry) with biological activity or chemical reactivity. For the this compound system, key structural aspects for investigation would include the effect of substituents at the nitrogen and carbon positions, and the oxidation state of the sulfur atom.

Synthesis and Properties of Fused Ring Systems Containing the this compound Motif

The synthesis of fused ring systems is a common strategy to create more complex molecular architectures. While there are no specific examples of fused rings built upon the this compound core, the general reactivity of this scaffold would likely allow for such constructions. For instance, functional groups on the bicyclic system could serve as handles for annulation reactions to build additional rings.

Applications of 7 Thia 1,5 Diazabicyclo 4.2.0 Octane in Advanced Organic Synthesis

7-Thia-1,5-diazabicyclo[4.2.0]octane as a Precursor for Complex Heterocyclic Scaffolds

The this compound core, often found in more substituted forms, is a key precursor in the synthesis of various complex heterocyclic systems. Its utility stems from the inherent reactivity of the strained β-lactam ring, which can be selectively opened and transformed. For instance, derivatives of the closely related 5-thia-1-azabicyclo[4.2.0]octane are fundamental to the synthesis of cephalosporin (B10832234) antibiotics. The reactivity of the sulfur atom in this system is crucial for its biological activity and stability against β-lactamase enzymes.

While direct examples of the parent this compound as a precursor are not extensively documented, the reactivity of its derivatives suggests its potential. For example, the thermolysis of a penicillin-derived sulphimide containing a related 4-thia-1,5-diazabicyclo[4.2.0]octane core leads to a quantitative ring-opening, yielding a monocyclic azetidin-2-one (B1220530) derivative. This monocyclic product can be further manipulated to form dipeptides, showcasing the transformation of the bicyclic system into other valuable organic molecules.

The synthesis of various heterocyclic compounds often relies on the strategic use of bicyclic precursors. For instance, the rearrangement of other bicyclo[4.2.0]octane systems, such as 7-azabicyclo[4.2.0]oct-3-ene, can lead to the formation of less strained bicyclo[3.2.1]oct-2-ene systems. This highlights a common strategy where the release of ring strain in the bicyclo[4.2.0]octane core drives the formation of new, more complex heterocyclic structures.

Role of this compound in Ring-Opening and Ring-Expansion Reactions

Ring-opening reactions are a hallmark of the chemistry of strained bicyclic systems like this compound. The susceptibility of the four-membered ring to nucleophilic attack allows for its conversion into a variety of functionalized monocyclic and acyclic compounds. The driving force for these reactions is the relief of the inherent ring strain. nih.gov

A notable example involves the thermolysis of (2S,4R,6S,7S)-Methyl 3,3-dimethyl-8-oxo-7-phenoxacetamido-5-p-tolysulphonyl-4-thia-1,5-diazabicyclo-[4.2. 0]octane-2-carboxylate S-p-tolysulphonylimide. This derivative undergoes a β-elimination mechanism in refluxing toluene (B28343) to quantitatively yield a monocyclic azetidinone. rsc.org This transformation demonstrates a clean and efficient ring-opening process.

Further reaction of the resulting monocyclic azetidinone with triphenylphosphine (B44618) leads to the formation of an acyclic dipeptide derivative, methyl N-(α-phenoxyacetamido-β-p-tolylsulphonylacryloyl)-βγ-didehydrovalinate. rsc.org This illustrates how sequential ring-opening and further functionalization can be employed to generate complex acyclic structures from the bicyclic precursor.

Ring-expansion reactions, while less documented for this specific scaffold, are a known transformation for other bicyclo[4.2.0]octane systems. For example, the Cargill rearrangement of related bicyclic ketones can be used to produce bridged bicyclo[3.3.0]octane and bicyclo[3.2.1]octane systems. acs.org While not a direct example, this suggests the potential for similar transformations with appropriately functionalized this compound derivatives.

Table 1: Ring-Opening Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsProductReaction Type
(2S,4R,6S,7S)-Methyl 3,3-dimethyl-8-oxo-7-phenoxacetamido-5-p-tolysulphonyl-4-thia-1,5-diazabicyclo-[4.2.0]octane-2-carboxylate S-p-tolysulphonylimideToluene, reflux(3S,4S)-1-(1-methoxycarbonyl-2-methylprop-2-enyl)-3-phenoxyacetamido-4-[N-(p-tolysulphonylaminothio)-p-tolysulphonylamino]azetidin-2-oneRing-opening via β-elimination
(3S,4S)-1-(1-methoxycarbonyl-2-methylprop-2-enyl)-3-phenoxyacetamido-4-[N-(p-tolysulphonylaminothio)-p-tolysulphonylamino]azetidin-2-oneTriphenylphosphineMethyl N-(α-phenoxyacetamido-β-p-tolylsulphonylacryloyl)-βγ-didehydrovalinateRing-opening and rearrangement

Utilization of this compound in Cycloaddition Chemistry

The utilization of the this compound scaffold in cycloaddition reactions is not as extensively documented as its synthesis via cycloaddition. However, the inherent strain and electronic properties of the ring system suggest potential for its participation in various cycloaddition processes. The reactivity of the double bond, when present in derivatives, or the potential for the ring to act as a synthon in cycloadditions after a ring-opening event, are areas of synthetic interest.

While direct examples involving this compound as a reactant in cycloaddition are scarce, the broader class of bicyclo[4.2.0]octanes has been explored. For instance, intramolecular [2+2] photocycloaddition reactions are a common method to generate the bicyclo[4.2.0]octane core. acs.org The reverse of this process, a retro-[2+2] cycloaddition, could be a potential pathway for this scaffold to participate in cycloaddition reactions, although this is speculative.

The synthesis of novel fused β-lactams has been achieved through intramolecular 1,3-dipolar cycloadditions, leading to the formation of 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. nih.gov This highlights the utility of cycloaddition reactions in building up the core structure, and suggests that the reverse reaction or other cycloadditions could be explored for its synthetic transformations.

This compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is an area with limited specific examples in the current literature. Chiral bicyclic compounds are often sought after for these roles due to their rigid conformations, which can impart a high degree of stereocontrol.

While direct evidence for the use of the parent this compound is lacking, the broader class of diazabicyclo[4.2.0]octanes has been investigated. For instance, derivatives of 3,8-diazabicyclo[4.2.0]octane have been synthesized and evaluated as potent nicotinic acetylcholine (B1216132) receptor agonists, indicating that this bicyclic scaffold can interact specifically with biological macromolecules. This suggests potential for the development of chiral ligands based on this framework.

The synthesis of enantiomerically pure bicyclo[4.2.0]octanes is often a target in organic synthesis, and various methods have been developed to achieve this. acs.org The availability of such enantiopure starting materials would be a prerequisite for their application as chiral auxiliaries. While the potential exists, further research is needed to explore the utility of this compound and its derivatives in asymmetric catalysis.

Strategies for Incorporating the this compound Unit into Larger Molecular Architectures

Several strategies can be envisioned for incorporating the this compound unit into larger molecular architectures, primarily leveraging the reactivity of its functional groups and the inherent strain of the bicyclic system.

One key strategy involves the functionalization of the core structure. For example, derivatives of the related 5-thia-1-azabicyclo[4.2.0]octane, the core of cephalosporin antibiotics, are often modified at the C-7 position with various acyl groups and at the C-3 position with a range of substituents to create a diverse library of compounds. orientjchem.org A similar approach could be applied to this compound to attach it to larger molecules.

Ring-opening metathesis polymerization (ROMP) is another powerful technique for incorporating cyclic structures into polymers. While there are no direct reports on the ROMP of this compound, the alternating ring-opening metathesis polymerization of bicyclo[4.2.0]octene monomers has been explored. nih.gov This suggests that if a suitable unsaturated derivative of this compound could be synthesized, it might serve as a monomer for polymerization, leading to novel polymers containing this heterocyclic unit.

Furthermore, the synthesis of kingianins, a class of natural products, has been approached using a [2+2] ketene (B1206846) cycloaddition to form the bicyclo[4.2.0]octane system. acgpubs.org This highlights how the core bicyclic structure can be a key building block in the total synthesis of complex natural products.

Emerging Research Directions and Future Perspectives for 7 Thia 1,5 Diazabicyclo 4.2.0 Octane

Unexplored Synthetic Avenues for 7-Thia-1,5-diazabicyclo[4.2.0]octane and its Advanced Analogs

The synthesis of strained bicyclic systems such as this compound presents a significant challenge, primarily due to the kinetic and thermodynamic hurdles associated with forming four-membered rings. core.ac.uk However, modern synthetic methodologies offer several prospective routes. Drawing inspiration from the synthesis of related bicyclo[4.2.0]octane systems and other thia-aza heterocycles, several unexplored synthetic avenues can be proposed. nih.govbeilstein-journals.orgresearchgate.net

Potential synthetic strategies could include intramolecular cyclizations, [2+2] photocycloaddition reactions, and multicomponent reactions (MCRs). google.comresearchgate.netrsc.org For instance, a visible-light-mediated intramolecular (aza or thia) Paternò-Büchi reaction could be a powerful method for constructing the strained four-membered ring. researchgate.net Another promising approach involves the [2+2] ketene (B1206846) cycloaddition, which has been successfully utilized to access the bicyclo[4.2.0]octane system of other complex molecules. acgpubs.org

The development of advanced analogs, featuring diverse functional groups, is crucial for exploring the structure-activity relationships of this novel scaffold. The synthesis of such analogs could be achieved by modifying the core structure post-synthesis or by incorporating functionalized building blocks from the outset. This is analogous to the strategies used to create libraries of cephalosporin (B10832234) derivatives, where tethers and various side chains are attached to the 5-thia-1-azabicyclo[4.2.0]octane core to modulate biological activity. rsc.orgnih.govuzh.ch

Table 1: Potential Synthetic Strategies for this compound

Reaction TypePotential PrecursorsKey TransformationAnticipated Advantages
Intramolecular [2+2] PhotocycloadditionAcyclic diene with appropriately placed thioamide and amine functionalitiesVisible-light-induced ring closureHigh stereoselectivity, mild reaction conditions. google.com
Intramolecular Nucleophilic CyclizationA functionalized tetrahydropyrimidine (B8763341) ring with a leaving group on an N-alkyl chainSN2-type ring closure to form the azetidine (B1206935) ringConvergent synthesis, potential for stereocontrol. rsc.org
Ring-Closing Metathesis (RCM)A di-alkenyl substituted tetrahydropyrimidine or thio-urea derivativeFormation of the six-membered ring onto a pre-formed azetidine, or vice-versaAccess to a variety of substituted analogs. acs.org
Multicomponent Reactions (MCRs)Simple acyclic building blocks (e.g., an amine, an aldehyde, a sulfur-containing component)One-pot construction of the bicyclic coreHigh atom economy and operational simplicity. rsc.org

Integration of Machine Learning and Artificial Intelligence in the Prediction of this compound Reactivity and Synthesis

ML models can be trained on large datasets of known reactions to predict outcomes for new substrates. researchgate.netnih.gov For instance, a random forest or neural network model could predict the most likely sites of reactivity (regioselectivity) on the this compound core when subjected to various reaction conditions. nih.gov This predictive power enables chemists to design experiments more efficiently, minimizing trial-and-error.

Table 2: Application of Machine Learning in the Study of this compound

ML ApplicationRequired Input DataPredicted OutputPotential Impact
Reactivity PredictionMolecular structure (SMILES, graph), quantum chemical descriptors (e.g., atomic charges, orbital energies)Site of reaction, activation energy barriers, product distributionGuides design of functionalization reactions; prioritizes experiments. nih.gov
Retrosynthesis PlanningTarget molecular structureA ranked list of plausible multi-step synthetic routesAccelerates the discovery of viable synthetic pathways. acs.org
Property PredictionMolecular structure and descriptorsPhysicochemical properties (solubility, stability), potential biological activityAids in the early-stage assessment of the scaffold for specific applications.
Reaction Condition OptimizationReactants, reagents, and a range of conditions (solvent, temperature, catalyst)Optimal conditions for maximizing yield and selectivityReduces experimental effort and resource consumption. acs.org

Development of Novel Spectroscopic Probes for In-Situ Monitoring of this compound Reactions

Understanding the kinetics and mechanisms of the reactions used to synthesize and functionalize this compound is critical for optimizing reaction conditions and ensuring product quality. In-situ spectroscopic monitoring provides real-time data on the concentrations of reactants, intermediates, and products without the need for sampling.

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction analysis. The development of fiber-optic probes has made it possible to apply these techniques to a wide range of reaction setups, including those under pressure or at high temperatures. For the synthesis of this compound, in-situ monitoring could be used to:

Identify Transient Intermediates: The formation of bicyclic rings often involves short-lived intermediates that are difficult to isolate. In-situ spectroscopy can capture the "fingerprint" of these species, providing crucial mechanistic insights.

Determine Reaction Kinetics: By tracking the change in concentration of key species over time, detailed kinetic models can be developed.

Optimize Reaction Endpoints: Real-time monitoring allows for the precise determination of when a reaction is complete, preventing the formation of byproducts from over-reaction and improving yield and purity.

The choice of technique depends on the specific reaction. For example, FTIR is excellent for tracking changes in functional groups like carbonyls or amides, while Raman spectroscopy is highly sensitive to changes in sulfur-containing bonds and is well-suited for heterogeneous mixtures.

Table 3: Comparison of In-Situ Spectroscopic Probes for Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedPotential Application for this compoundAdvantages
FTIR (ATR)Changes in functional groups (C=O, N-H, C-N)Monitoring amide bond formation, cyclization progress.Widely applicable, rich in structural information.
Raman SpectroscopyVibrational modes of non-polar bonds (C-S, S-S, C=C)Tracking sulfur chemistry, suitable for aqueous and solid-phase reactions.Excellent for heterogeneous systems, weak water signal.
NMR SpectroscopyDetailed structural information, quantification of all speciesUnambiguous structure elucidation of intermediates and products.Highly quantitative and structurally informative.
UV-Vis SpectroscopyChanges in chromophores and electronic structureMonitoring reactions involving conjugated systems or colored species.High sensitivity, relatively low cost.

Challenges and Opportunities in the Comprehensive Understanding of this compound Chemistry

The exploration of a new molecular scaffold like this compound is accompanied by both significant challenges and exciting opportunities.

Challenges:

Synthetic Accessibility: The primary hurdle is the development of a robust and scalable synthesis. The inherent ring strain of the bicyclo[4.2.0] system, combined with the presence of three heteroatoms, makes its construction non-trivial. Controlling stereochemistry at multiple centers will be a key challenge. core.ac.uk

Characterization: Unambiguous characterization of the novel bicyclic structure and its potential isomers will require a combination of advanced analytical techniques, including 2D NMR and X-ray crystallography.

Data Scarcity for AI Models: The effectiveness of ML and AI tools is often limited by the amount of available data. Initial predictions for this system will need to be made with higher uncertainty until a baseline of experimental data can be generated. icm.edu.pl

Opportunities:

Novel Chemical Space: This scaffold represents a new area of chemical space, offering the potential to discover fundamentally new chemical reactions and properties. The unique electronic interplay between the sulfur and nitrogen atoms could lead to unexpected reactivity.

Medicinal Chemistry: Inspired by the immense success of the related cephalosporin antibiotics, which are based on the 5-thia-1-azabicyclo[4.2.0]octane core, this new scaffold could serve as a template for the design of novel therapeutic agents. uzh.chnih.gov Its different heteroatom arrangement might confer advantages, such as altered biological targets or improved resistance to enzymatic degradation.

Materials Science: Bicyclic monomers can be used in ring-opening metathesis polymerization (ROMP) to create advanced polymers with unique properties. acs.org The this compound scaffold could be a valuable monomer for new materials.

Catalysis: The nitrogen atoms in the ring system could act as ligands for metal catalysts, opening up applications in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Thia-1,5-diazabicyclo[4.2.0]octane, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, precursors like diamines and dihaloalkanes can undergo base-catalyzed cyclization under controlled temperatures (60–100°C) in polar aprotic solvents (e.g., DMF or THF). Yield optimization requires adjusting stoichiometry, reaction time, and catalyst loading (e.g., K₂CO₃). Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify bicyclic backbone signals, with characteristic deshielding for sulfur and nitrogen atoms. 2D NMR (COSY, HSQC) resolves overlapping peaks.
  • X-ray Crystallography : Determines absolute configuration and bond angles, particularly useful for verifying the thia-diaza bicyclic system.
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., open-chain intermediates). Retention time and fragmentation patterns are compared against standards .

Q. How are key physicochemical properties (e.g., pKa, solubility) experimentally determined for this compound?

  • Methodological Answer :

  • pKa : Use potentiometric titration in aqueous or mixed solvents (e.g., water:acetonitrile). The sulfur atom’s electron-withdrawing effects lower the pKa of adjacent amines compared to non-thia analogs.
  • Solubility : Shake-flask method in buffers (pH 1–10) at 25°C, followed by UV-Vis quantification. Thia-containing bicyclics often exhibit lower aqueous solubility than purely hydrocarbon analogs due to increased hydrophobicity .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions (e.g., ring-opening or functionalization)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, sulfur’s lone pairs influence reactivity at the 7-position.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in different solvents to predict reaction pathways. Tools like COMSOL Multiphysics integrate AI to optimize reaction conditions (e.g., solvent polarity, temperature) for targeted functionalization .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this bicyclic scaffold?

  • Methodological Answer :

  • AI-Driven Retrosynthesis : Platforms like Reaxys or Pistachio suggest disconnections based on known bicyclic systems. For example, replacing the thia group with oxygen or modifying the diaza positions.
  • Modular Synthesis : Introduce substituents via Suzuki coupling or click chemistry at the 2- or 4-positions. Orthogonal protection of amines (e.g., Boc or Fmoc) enables sequential functionalization .

Q. How can contradictory reports on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor affinity (e.g., nAChR binding) using surface plasmon resonance (SPR) and cell-based calcium flux assays. Discrepancies may arise from assay sensitivity (SPR detects sub-nM interactions vs. µM in cellular assays).
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if cytotoxicity stems from reactive metabolites. LC-MS/MS tracks degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.